(2-Methyl-3-methylidenepent-4-en-2-yl)benzene
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Overview
Description
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a branched aliphatic chain, which includes both a methyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. For example, the reaction of benzyl chloride with a Grignard reagent derived from 2-methyl-3-methylidenepent-4-en-2-yl bromide can yield the desired compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic processes using solid acid catalysts, such as zeolites, can be employed to facilitate the alkylation reaction. These methods offer advantages in terms of catalyst recovery and reuse, as well as reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents for these reactions include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. For example, in electrophilic aromatic substitution reactions, the presence of the aliphatic chain can activate the benzene ring towards electrophiles.
In biological systems, the compound may interact with cellular targets through hydrophobic interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s binding affinity and specificity for its molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be compared with other similar compounds, such as:
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its branched aliphatic chain, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
112824-49-4 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(2-methyl-3-methylidenepent-4-en-2-yl)benzene |
InChI |
InChI=1S/C13H16/c1-5-11(2)13(3,4)12-9-7-6-8-10-12/h5-10H,1-2H2,3-4H3 |
InChI Key |
KNMFLZZDFRCSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=C)C=C |
Origin of Product |
United States |
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